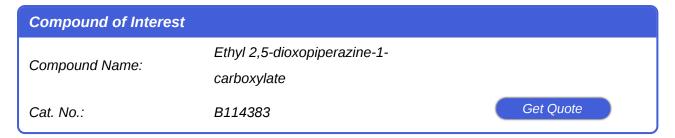


An In-depth Technical Guide on Ethyl 2,5-dioxopiperazine-1-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Ethyl 2,5-dioxopiperazine-1-carboxylate**, a molecule belonging to the versatile class of 2,5-diketopiperazines (DKPs). While specific experimental data for this particular derivative is limited in publicly accessible literature, this document consolidates available information on its physicochemical properties and provides insights into its synthesis and potential biological activities based on the well-established characteristics of the DKP scaffold.

Nomenclature and Physicochemical Properties

The IUPAC name for the compound is **ethyl 2,5-dioxopiperazine-1-carboxylate**[1]. It is a derivative of piperazine-2,5-dione, featuring an ethoxycarbonyl group attached to one of the nitrogen atoms of the piperazine ring.

Table 1: Physicochemical Properties of **Ethyl 2,5-dioxopiperazine-1-carboxylate**



Property	Value	Source
IUPAC Name	ethyl 2,5-dioxopiperazine-1- carboxylate	PubChem[1]
Molecular Formula	C7H10N2O4	PubChem[1]
Molecular Weight	186.17 g/mol	PubChem[1]
CAS Number	143411-83-0	PubChem[1]
Canonical SMILES	CCOC(=O)N1CC(=O)NCC1=O	PubChem[1]
InChI Key	JHWIPPPKKUVBHA- UHFFFAOYSA-N	PubChem[1]
Computed XLogP3	-0.9	PubChem[1]
Hydrogen Bond Donor Count	1	PubChem[1]
Hydrogen Bond Acceptor Count	4	PubChem[1]
Rotatable Bond Count	2	PubChem[1]

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **Ethyl 2,5-dioxopiperazine-1-carboxylate** is not readily available in the reviewed literature, a plausible synthetic route can be proposed based on established methods for the N-acylation of piperazine derivatives and the synthesis of diketopiperazines. A common method involves the reaction of a piperazine precursor with an acylating agent.

Proposed Synthetic Pathway:

A likely approach to synthesize **Ethyl 2,5-dioxopiperazine-1-carboxylate** would involve the reaction of piperazine-2,5-dione with ethyl chloroformate in the presence of a suitable base to neutralize the hydrochloric acid byproduct.

Experimental Protocol (Proposed):



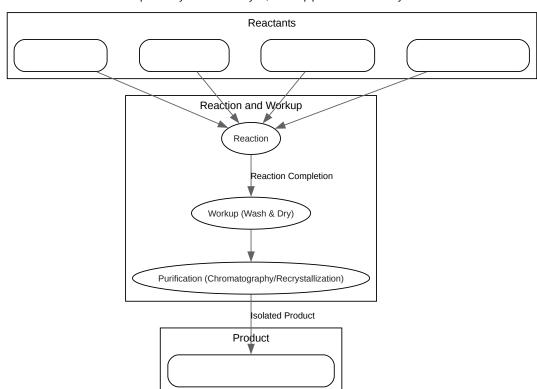
 Materials: Piperazine-2,5-dione, ethyl chloroformate, a non-nucleophilic base (e.g., triethylamine or pyridine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

Procedure:

- Dissolve piperazine-2,5-dione in the chosen aprotic solvent in a reaction vessel equipped with a stirrer and under an inert atmosphere (e.g., nitrogen or argon).
- Add the base to the solution and cool the mixture in an ice bath.
- Slowly add ethyl chloroformate dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for a specified period until the reaction is complete (monitored by thin-layer chromatography).
- Upon completion, the reaction mixture would be worked up by washing with water and brine, followed by drying of the organic layer over an anhydrous salt (e.g., sodium sulfate).
- The solvent would then be removed under reduced pressure, and the crude product purified by a suitable method such as column chromatography or recrystallization to yield **Ethyl 2,5-dioxopiperazine-1-carboxylate**.

Diagram 1: Proposed Synthesis Workflow





Proposed Synthesis of Ethyl 2,5-dioxopiperazine-1-carboxylate

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Caption: A proposed workflow for the synthesis of **Ethyl 2,5-dioxopiperazine-1-carboxylate**.

Biological Activities and Potential Applications







The 2,5-diketopiperazine scaffold is a well-known privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. These activities are often attributed to the rigid cyclic dipeptide structure which can mimic peptide turns and interact with various biological targets.

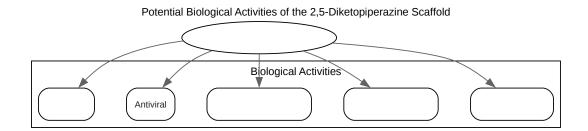
Known Biological Activities of the 2,5-Diketopiperazine Class:

- Anticancer: Many DKP derivatives have demonstrated cytotoxic activities against various cancer cell lines[2]. The mechanism of action can vary, including the induction of apoptosis.
- Antiviral: Certain DKPs have shown potential as antiviral agents, including activity against the influenza virus[3].
- Antibacterial and Antifungal: The DKP core is found in many natural products with antimicrobial properties.
- Neurological and CNS Activity: Some DKPs can cross the blood-brain barrier and exhibit neuroprotective or other CNS effects.
- Anti-inflammatory: Anti-inflammatory properties have also been reported for some DKP derivatives.

Given the presence of the DKP core, it is plausible that **Ethyl 2,5-dioxopiperazine-1-carboxylate** could exhibit some of these biological activities. The ethyl carboxylate group at the N1 position may influence its pharmacokinetic properties, such as solubility and membrane permeability, and could also affect its binding affinity to specific biological targets. However, without specific experimental data, the biological profile of this particular compound remains speculative. Further research, including in vitro and in vivo studies, is necessary to elucidate its specific biological functions and therapeutic potential.

Diagram 2: Potential Biological Activities of the DKP Scaffold





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Caption: A diagram illustrating the diverse biological activities associated with the 2,5-diketopiperazine core structure.

Signaling Pathways

Currently, there is no specific information in the scientific literature detailing the signaling pathways modulated by **Ethyl 2,5-dioxopiperazine-1-carboxylate**. Research into the mechanism of action of other bioactive DKPs has implicated various cellular pathways. For instance, cytotoxic DKPs may induce apoptosis through caspase activation or by targeting specific kinases. Neurologically active DKPs might interact with neurotransmitter receptors or signaling cascades involved in neuronal survival.

To determine the specific signaling pathways affected by **Ethyl 2,5-dioxopiperazine-1-carboxylate**, a series of molecular and cellular biology experiments would be required. These could include gene expression profiling, pathway-specific reporter assays, and analysis of post-translational modifications of key signaling proteins.

Conclusion

Ethyl 2,5-dioxopiperazine-1-carboxylate is a member of the medicinally important class of 2,5-diketopiperazines. While detailed experimental data for this specific compound are scarce, its structural features suggest potential for a range of biological activities. The provided



physicochemical data can serve as a foundation for its further investigation. The proposed synthetic route offers a starting point for its chemical synthesis, which would enable the necessary biological screening to uncover its therapeutic potential. Future research should focus on the synthesis, purification, and comprehensive biological evaluation of this compound to determine its specific activities and mechanisms of action.

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